Sucnr1-IN-1
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Overview
Description
Chemical Reactions Analysis
Sucnr1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Sucnr1-IN-1 has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a tool compound to study the succinate receptor 1 and its role in various biochemical pathways.
Biology: this compound is used to investigate the role of succinate receptor 1 in cellular metabolism, inflammation, and immune responses.
Industry: this compound may be used in the development of new drugs targeting the succinate receptor 1, contributing to the pharmaceutical industry’s efforts to address metabolic and inflammatory diseases.
Mechanism of Action
Sucnr1-IN-1 exerts its effects by inhibiting the succinate receptor 1, a G-protein-coupled receptor. The inhibition of this receptor disrupts the signaling pathways mediated by succinate, which is an intermediate in the citric acid cycle. By blocking the receptor, this compound can modulate various physiological processes, including inflammation, immune responses, and energy metabolism . The molecular targets and pathways involved include the Gq/GNAQ and Gi/GNAI second messengers, which play a role in the receptor’s signaling mechanisms .
Comparison with Similar Compounds
Sucnr1-IN-1 can be compared with other succinate receptor 1 inhibitors and similar compounds:
HIF-2α-IN-8:
Tilorone dihydrochloride: A compound with similar inhibitory effects on succinate receptor 1.
Glucosamine sulfate: Known for its anti-inflammatory properties, it shares some similarities with this compound in terms of its effects on inflammation
This compound is unique in its specific inhibition of succinate receptor 1, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Properties
Molecular Formula |
C26H22ClF3N2O4 |
---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
2-[2-[[3-[4-chloro-2-fluoro-5-[(3R)-piperidin-3-yl]oxyphenyl]-2-fluorobenzoyl]amino]-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C26H22ClF3N2O4/c27-20-12-21(29)19(11-23(20)36-16-3-2-8-31-13-16)17-4-1-5-18(25(17)30)26(35)32-22-7-6-15(28)9-14(22)10-24(33)34/h1,4-7,9,11-12,16,31H,2-3,8,10,13H2,(H,32,35)(H,33,34)/t16-/m1/s1 |
InChI Key |
MOOARNYDOKGVQG-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |
Origin of Product |
United States |
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